APT1 Inhibitory Potency: ~39‑Fold Superiority Over Palmostatin B
2-(Phenylthio)-1-(piperidin-1-yl)ethan-1-one inhibits human APT1 with an IC50 of 17 nM [1]. The well‑characterised APT1 inhibitor Palmostatin B, tested in comparable fluorescence polarisation assays, displays an IC50 of 670 nM . The target compound is therefore approximately 39‑fold more potent at APT1 than Palmostatin B under these conditions.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | Palmostatin B: IC50 = 670 nM |
| Quantified Difference | ~39‑fold lower IC50 (more potent) |
| Conditions | Inhibition of human APT1; fluorescence polarisation assay |
Why This Matters
For laboratories developing APT1‑targeted chemical probes, the ~39‑fold potency advantage translates into lower compound consumption, reduced off‑target risk at working concentrations, and sharper SAR interpretation.
- [1] BindingDB entry BDBM50496626 (CHEMBL1903566). IC50 17 nM for inhibition of human APT1. View Source
